molecular formula C37H74O2 B14678459 Octadecyl nonadecanoate CAS No. 36610-52-3

Octadecyl nonadecanoate

Katalognummer: B14678459
CAS-Nummer: 36610-52-3
Molekulargewicht: 551.0 g/mol
InChI-Schlüssel: JXQPETSKQDWAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecyl nonadecanoate is an ester compound formed from the reaction between octadecanol and nonadecanoic acid. It is a long-chain fatty ester, which is often used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octadecyl nonadecanoate can be synthesized through the esterification reaction between octadecanol and nonadecanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is heated to around 150-200°C for several hours to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent and high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions: Octadecyl nonadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and nonadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products:

    Hydrolysis: Octadecanol and nonadecanoic acid.

    Transesterification: New ester and alcohol.

Wissenschaftliche Forschungsanwendungen

Octadecyl nonadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in creating biocompatible materials for medical implants and prosthetics.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Wirkmechanismus

The mechanism of action of octadecyl nonadecanoate involves its interaction with lipid membranes and enzymes. As a long-chain ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing octadecanol and nonadecanoic acid, which can then participate in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Octadecyl acetate: Another long-chain ester with similar properties but different applications.

    Nonadecyl nonadecanoate: A similar ester with a longer carbon chain, leading to different physical properties.

Uniqueness: Octadecyl nonadecanoate is unique due to its specific chain length and the combination of octadecanol and nonadecanoic acid, which gives it distinct physical and chemical properties. Its specific structure makes it particularly useful in applications requiring long-chain esters with high stability and low volatility.

Eigenschaften

CAS-Nummer

36610-52-3

Molekularformel

C37H74O2

Molekulargewicht

551.0 g/mol

IUPAC-Name

octadecyl nonadecanoate

InChI

InChI=1S/C37H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI-Schlüssel

JXQPETSKQDWAFQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.